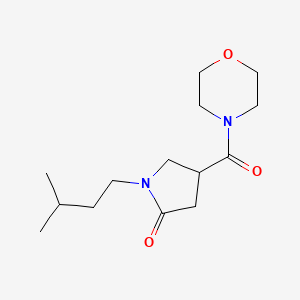![molecular formula C21H23N3O B6106725 N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B6106725.png)
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylpropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving acetophenone, formaldehyde, and an amine hydrochloride.
Introduction of the Phenylpropynyl Group: This step involves the Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated piperidine derivative in the presence of a palladium catalyst.
Attachment of the Pyridine Ring: The final step involves the coupling of the piperidine derivative with a pyridine carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Applications De Recherche Scientifique
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or mechanical strength.
Biological Studies: Researchers are exploring its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide
- (2E)-N-(1-(3-chlorobenzyl)-1H-imidazol-4-yl)-3-(pyridin-3-yl)prop-2-enamide
Uniqueness
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(20-11-4-12-22-16-20)23-15-19-10-6-14-24(17-19)13-5-9-18-7-2-1-3-8-18/h1-4,7-8,11-12,16,19H,6,10,13-15,17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJJANHUVOESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6106650.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6106657.png)
![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B6106659.png)
![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)
![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B6106663.png)
![8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6106667.png)
![3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PENTANOYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6106672.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6106679.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)

![N-(2-methoxyethyl)-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6106734.png)
![N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B6106738.png)
